molecular formula C17H17N3O5S B2945466 Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate CAS No. 865545-14-8

Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate

Cat. No. B2945466
CAS RN: 865545-14-8
M. Wt: 375.4
InChI Key: YNWXYJSPQRUPJI-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

This compound has shown potential in combating bacterial infections. It has been tested against various bacterial strains and displayed remarkable potency with minimum inhibitory concentration (MIC) values indicating its effectiveness . The ability to fight against resistant bacteria makes it a promising candidate for developing new antibiotics.

Anthelmintic Activity

The anthelmintic properties of this compound are noteworthy. It has demonstrated excellent activity against parasitic worms, outperforming standard drugs like albendazole in tests . This suggests its use in treating parasitic infections, which are prevalent in many parts of the world.

Cytotoxic Potential

In the realm of cancer research, the compound has shown cytotoxic effects, which means it can kill cancer cells. The LC50 values obtained from studies suggest that it could be developed into a chemotherapeutic agent . Its ability to induce cell death in cancer cells opens up avenues for cancer treatment.

Antimicrobial Resistance

The compound has been part of studies addressing the global challenge of multidrug resistance (MDR). It offers a scaffold for designing new drugs that can avoid rapid drug resistance, which is crucial in the era of increasing MDR pathogens .

Docking Studies

Docking studies have been conducted to understand how this compound interacts with biological targets. High GOLD fitness scores indicate a strong binding affinity, which is essential for the effectiveness of drugs . This computational approach helps in predicting the compound’s behavior in biological systems.

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of related compounds, suggesting that modifications of the Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino structure could yield new treatments for epilepsy .

Mechanism of Action

properties

IUPAC Name

ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-3-25-16(24)10-4-5-11-12(8-10)26-17(19(11)2)18-13(21)9-20-14(22)6-7-15(20)23/h4-5,8H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWXYJSPQRUPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.